Cas no 1291868-80-8 (N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a specialized organic compound featuring a thiophene core substituted with phenyl and pyrrolyl groups, further functionalized with a carboxamide linkage to a 3-chloro-4-methoxyphenyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of chloro and methoxy substituents enhances its reactivity in cross-coupling and substitution reactions, while the thiophene-pyrrole framework contributes to potential biological activity. Its well-defined molecular architecture supports applications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound’s high purity and stability ensure reliable performance in synthetic workflows.
N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide structure
1291868-80-8 structure
Product Name:N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS No:1291868-80-8
MF:C22H17ClN2O2S
MW:408.900583028793
CID:5398908
Update Time:2025-10-29

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
    • N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
    • Inchi: 1S/C22H17ClN2O2S/c1-27-19-10-9-16(13-18(19)23)24-22(26)21-20(25-11-5-6-12-25)17(14-28-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,26)
    • InChI Key: MPNXRNXPTSRCPR-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=C(OC)C(Cl)=C2)=O)SC=C(C2=CC=CC=C2)C=1N1C=CC=C1

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F3382-6537-2μmol
N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291868-80-8 90%+
2μl
$57.0 2023-04-26
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F3382-6537-1mg
N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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F3382-6537-2mg
N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291868-80-8 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-6537-3mg
N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291868-80-8 90%+
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$63.0 2023-04-26
Life Chemicals
F3382-6537-4mg
N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Related Literature

Additional information on N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 1291868-80-8, known as N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, is a complex organic molecule with a unique structure and potential applications in various fields. This compound is characterized by its thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. Attached to this thiophene ring are several substituents, including a phenyl group, a pyrrole moiety, and a carboxamide group linked to a chloro-methoxy-substituted phenyl ring. The combination of these functional groups makes this compound a promising candidate for research in drug discovery, materials science, and organic synthesis.

Recent studies have highlighted the importance of thiophene-containing compounds in medicinal chemistry due to their potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The presence of the pyrrole group in this compound further enhances its versatility, as pyrroles are known for their ability to act as hydrogen bond donors and acceptors, which can improve bioavailability and pharmacokinetic properties. Additionally, the chloro-methoxy substituent on the phenyl ring introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its reactivity in various chemical reactions.

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves a series of well-established organic reactions. The thiophene ring is typically formed through the Knorr thiophene synthesis or other similar methods. The carboxamide group is introduced via amide bond formation, which requires careful control of reaction conditions to ensure high yields and purity. The substitution patterns on the phenyl rings are achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific substituents desired.

One of the most exciting aspects of this compound is its potential application in drug design. Recent research has focused on the development of small-molecule inhibitors targeting specific protein kinases involved in cancer progression. The thiophene moiety in this compound has shown promise as a scaffold for designing such inhibitors due to its ability to bind to hydrophobic pockets in protein structures. Furthermore, the pyrrole group can act as a hydrogen bond donor, enhancing the molecule's ability to interact with target proteins.

In addition to its medicinal applications, this compound also exhibits interesting electronic properties that make it suitable for use in organic electronics. The thiophene ring is known for its conjugated π-system, which facilitates electron delocalization and improves electrical conductivity. This property could be exploited in the development of new materials for use in flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.

Recent advancements in computational chemistry have also provided valuable insights into the structure-property relationships of this compound. Molecular docking studies have revealed that the chloro-methoxy substituent plays a critical role in determining the molecule's binding affinity to target proteins. Additionally, density functional theory (DFT) calculations have been used to study the electronic properties of the molecule, providing a deeper understanding of its reactivity and stability under different conditions.

In conclusion, N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yil)thiophene-2-carboxamide is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique structure and functional groups make it an attractive candidate for further research and development. As new insights into its properties continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of complex molecular systems.

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